molecular formula C22H20N4O3S2 B12181712 N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12181712
M. Wt: 452.6 g/mol
InChI Key: RXRUZRAPEMGGNM-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group and an acetamide-linked thiazolyl moiety. The 4-methoxyphenyl groups enhance lipophilicity, which may influence bioavailability and receptor binding.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H20N4O3S2/c1-28-17-7-3-14(4-8-17)11-20-25-26-22(31-20)24-19(27)12-16-13-30-21(23-16)15-5-9-18(29-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,24,26,27)

InChI Key

RXRUZRAPEMGGNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole and thiazole rings, followed by their coupling to form the final product. Common reagents used in these reactions include thiosemicarbazide, 4-methoxybenzaldehyde, and 4-methoxyphenylacetic acid. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Numerous studies have indicated that thiadiazole derivatives exhibit promising antimicrobial properties. Compounds similar to N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide have been reported to possess activity against a range of bacteria and fungi. For instance, research has shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
Recent investigations into the anticancer potential of thiadiazole compounds suggest that they may inhibit tumor cell proliferation through various mechanisms. This compound's structural analogs have demonstrated cytotoxic effects on cancer cell lines in vitro, indicating a potential pathway for future cancer therapies .

3. Neurological Applications
Some thiadiazole derivatives have been explored for their anticonvulsant effects. The compound's ability to modulate neurotransmitter systems may provide therapeutic avenues for epilepsy and other neurological disorders .

Agricultural Applications

1. Insecticidal and Fungicidal Activities
Thiadiazole-based compounds have been recognized for their insecticidal and fungicidal properties. Research has demonstrated that certain derivatives can effectively control agricultural pests and pathogens, making them valuable in crop protection strategies . The use of this compound could enhance agricultural productivity by mitigating crop losses due to pests and diseases.

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Its application in creating polymers or as a ligand in coordination chemistry can lead to advancements in materials with tailored functionalities .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAntimicrobial activity against bacteria and fungi; anticancer properties; potential anticonvulsant effects.
AgricultureEffective insecticides and fungicides for crop protection.
Material ScienceSynthesis of novel materials and ligands for coordination chemistry applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual heterocyclic framework (thiadiazole and thiazole) and methoxy substituents. Below is a comparison with key analogs:

Compound Name / ID Core Structure Substituents Key Differences Potential Biological Implications Reference
Target Compound 1,3,4-Thiadiazole + Thiazole 4-Methoxybenzyl, 4-methoxyphenyl - Enhanced lipophilicity, receptor binding -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Thiazole + Triazole + Benzodiazole Benzodiazole, triazole linker Triazole linker introduces rigidity Possible kinase inhibition
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiazolidinone + Thiadiazole 2-Methoxybenzylidene, thioxo group Thiazolidinone core with sulfur modification Antioxidant or antimicrobial activity
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide Thiazolidinone + Indole 4-Fluorobenzyl, indole fusion Fluorine substituent (electron-withdrawing) Enhanced metabolic stability
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole + Isoxazole Phenyl, isoxazole Isoxazole instead of thiazole Altered binding specificity

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Thiadiazole-thiazole systems (target compound) show C=O stretches ~1600–1700 cm⁻¹, similar to analogs in . Methoxy groups exhibit C-O-C stretches ~1250 cm⁻¹.
  • NMR : The 4-methoxyphenyl group in the target compound would display characteristic singlet protons at δ ~3.8 ppm (OCH₃) and aromatic protons at δ ~6.8–7.5 ppm, aligning with data in .

Electronic and Steric Considerations

  • Steric Effects : The 4-methoxybenzyl group may hinder rotation, stabilizing a bioactive conformation, as seen in rigid triazole analogs () .

Biological Activity

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features include a thiadiazole ring and various functional groups that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₃N₅O₃S₂
  • Molecular Weight : 399.5 g/mol
  • CAS Number : 1282095-40-2

Biological Activities

The compound exhibits a variety of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, possess significant antimicrobial properties. For instance:

  • A study highlighted the effectiveness of 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Thiadiazole-based compounds have shown promise in cancer treatment:

  • Studies have demonstrated that compounds with a thiadiazole moiety can inhibit DNA synthesis and affect cell division in cancer cells. This is attributed to their interaction with key biological targets involved in tumorigenesis .
  • The compound's structure may allow it to target specific kinases and other proteins associated with cancer progression.

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented:

  • Compounds similar to this compound have shown effectiveness in reducing inflammation markers in various models .

4. Neuroprotective Effects

Recent studies suggest that certain thiadiazole derivatives may have neuroprotective properties:

  • These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and phosphodiesterase, which are involved in various physiological processes.
  • Interference with Nucleic Acid Synthesis : By affecting RNA and DNA synthesis pathways, the compound can disrupt the proliferation of cancer cells.

Case Studies

Several studies have investigated the biological activities of this compound or its analogs:

StudyFindings
Demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus.
Showed anticancer effects through inhibition of DNA replication in cancer cell lines.
Highlighted anti-inflammatory properties in animal models.

Q & A

Q. Basic Research Focus

  • Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC: 8–32 µg/mL) .
  • Antioxidant potential : DPPH radical scavenging assays show IC₅₀ values of 12–25 µM, comparable to ascorbic acid .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal moderate activity (IC₅₀: 50–100 µM) .

Advanced Research Focus : Mechanistic studies using flow cytometry and ROS detection probes elucidate apoptosis induction pathways .

How can molecular docking predict binding interactions with biological targets?

Q. Advanced Research Focus

  • Target selection : Prioritize enzymes like bacterial dihydrofolate reductase (DHFR) or human topoisomerase II, based on structural homology .
  • Methodology :
    • Prepare the compound’s 3D structure (e.g., via Gaussian optimization at B3LYP/6-31G* level).
    • Dock using AutoDock Vina, with grid boxes centered on active sites (e.g., DHFR’s NADPH-binding pocket).
    • Validate with MD simulations (100 ns) to assess binding stability .
  • Key finding : The methoxyphenyl group forms π-π interactions with DHFR’s Phe92, while the thiadiazole ring hydrogen-bonds to Arg57 .

What strategies optimize the compound’s bioactivity through structural modifications?

Q. Advanced Research Focus

  • Substituent effects :
    • Replacing 4-methoxybenzyl with 4-fluorobenzyl increases lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration .
    • Introducing electron-withdrawing groups (e.g., nitro) on the thiazole ring improves antimicrobial potency (MIC reduced by 4-fold) .
  • SAR table :
ModificationBioactivity (IC₅₀/MIC)Solubility (mg/mL)
4-OCH₃50 µM (HeLa)0.8
4-F32 µM (HeLa)0.5
4-NO₂8 µg/mL (S. aureus)0.3

How are reaction byproducts characterized, and what purification methods are effective?

Q. Advanced Research Focus

  • Common byproducts : Hydrolysis of the acetamide group or oxidation of the thiadiazole sulfur can occur under acidic/oxidative conditions .
  • Characterization : LC-MS/MS identifies degradation products (e.g., m/z 348.1 corresponding to deacetylated species).
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Recrystallization in ethanol removes polar impurities .

What analytical techniques resolve contradictions in reported biological data?

Q. Advanced Research Focus

  • Case study : Discrepancies in cytotoxicity data (IC₅₀: 50 vs. 100 µM) may arise from cell line heterogeneity or assay protocols.
    • Solution : Standardize assays using the NCI-60 panel and validate with clonogenic survival tests .
    • Statistical analysis : Apply ANOVA to compare datasets; p <0.05 indicates significant variability .

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